molecular formula C26H30N2O2S2Zn-2 B12316330 Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-

Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-

Cat. No.: B12316330
M. Wt: 532.0 g/mol
InChI Key: IIUVCNPFSUUENC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- typically involves the reaction of zinc salts with 2-(2-benzothiazolyl)phenol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce a variety of zinc coordination compounds with different ligands .

Scientific Research Applications

Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism by which zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property known as photoluminescence. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing energy in the form of light. The molecular targets and pathways involved include the zinc ion and the benzothiazolyl and phenolato ligands, which play crucial roles in the compound’s photoluminescent behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- is unique due to its specific combination of benzothiazolyl and phenolato ligands, which confer distinct photoluminescent properties. This makes it particularly valuable in the development of OLEDs and other advanced photonic materials .

Properties

Molecular Formula

C26H30N2O2S2Zn-2

Molecular Weight

532.0 g/mol

IUPAC Name

zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzothiazol-3-id-2-yl)phenolate

InChI

InChI=1S/2C13H16NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2

InChI Key

IIUVCNPFSUUENC-UHFFFAOYSA-L

Canonical SMILES

C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].[Zn+2]

Origin of Product

United States

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